

# Solubility of 2-Amino-4'-fluorobenzophenone in organic solvents

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## Compound of Interest

Compound Name: 2-Amino-4'-fluorobenzophenone

Cat. No.: B132669

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An In-Depth Technical Guide to the Solubility of **2-Amino-4'-fluorobenzophenone** in Organic Solvents

## Executive Summary

**2-Amino-4'-fluorobenzophenone** is a critical starting material and key intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs), most notably Pitavastatin, a widely used cholesterol-lowering drug.[1][2] Its molecular structure, featuring an aromatic amine, a ketone, and a fluorine atom, imparts a unique combination of physicochemical properties that govern its behavior in solution.[1][3] Understanding the solubility of this compound in various organic solvents is paramount for optimizing reaction conditions, developing robust crystallization and purification processes, and ensuring the quality and yield of final products.

This technical guide provides a comprehensive overview of the solubility of **2-Amino-4'-fluorobenzophenone**. It delves into the theoretical principles of dissolution, outlines authoritative experimental methodologies for solubility determination, presents available solubility data, and discusses the key factors influencing its solubility profile. This document is intended for researchers, chemists, and process development scientists working with this vital pharmaceutical intermediate.

## Physicochemical Profile

A foundational understanding of the molecule's intrinsic properties is essential before exploring its solubility.

Property	Value	Source(s)
Molecular Formula	C <sub>13</sub> H <sub>10</sub> FNO	[3][4]
Molecular Weight	215.22 g/mol	[5][6]
Appearance	Light yellow to orange crystalline powder	[1]
Melting Point	122 - 131 °C	[1][3][4]
pKa (Predicted)	-0.19 ± 0.10	[3]
CAS Number	3800-06-4	[5]

## Theoretical Principles of Solubility

The dissolution of a crystalline solid like **2-Amino-4'-fluorobenzophenone** into a solvent is a complex thermodynamic process. It can be conceptualized as two primary steps:

- **Lattice Disruption:** Energy is required to overcome the intermolecular forces (crystal lattice energy) holding the molecules together in the solid state. For a crystalline compound with a relatively high melting point like this one (122-131 °C), the lattice energy is significant.
- **Solvation:** Energy is released when the individual solute molecules are surrounded and stabilized by solvent molecules. This process is driven by various intermolecular interactions, such as hydrogen bonding, dipole-dipole interactions, and van der Waals forces.

The overall solubility depends on the balance between the energy required to break the crystal lattice and the energy released during solvation. An endothermic dissolution process, where solubility increases with temperature, is common for crystalline organic solids.[7]

## Experimental Determination of Thermodynamic Solubility

To ensure accuracy and reproducibility, the thermodynamic (equilibrium) solubility must be determined. This is the maximum concentration of a solute that can dissolve in a solvent at a specific temperature when the system is at equilibrium.<sup>[8][9]</sup> The isothermal shake-flask method is the gold-standard technique for this measurement.<sup>[9]</sup>

## Standard Protocol: Isothermal Shake-Flask Method

This protocol provides a self-validating system for obtaining reliable solubility data.

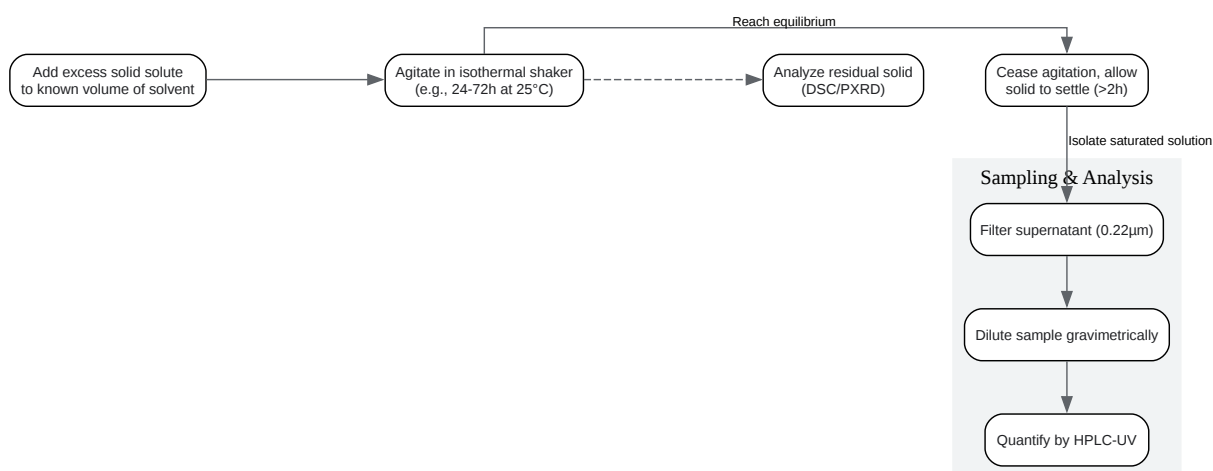
Objective: To determine the equilibrium solubility of **2-Amino-4'-fluorobenzophenone** in a selected organic solvent at a constant temperature.

Methodology:

- Preparation: Add an excess amount of crystalline **2-Amino-4'-fluorobenzophenone** to a known volume of the selected solvent in a sealed, inert vial. The presence of excess solid is crucial to ensure that equilibrium is reached and maintained.<sup>[10]</sup>
- Equilibration: Place the vial in an isothermal shaker bath set to the desired temperature (e.g., 25 °C). Agitate the suspension for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium. The time required should be determined empirically by taking measurements at different time points (e.g., 24, 48, 72 hours) until the concentration in solution remains constant.
- Phase Separation: After equilibration, cease agitation and allow the vial to stand in the isothermal bath for at least 2 hours to permit the undissolved solid to settle.
- Sampling: Carefully withdraw a sample from the clear supernatant using a syringe fitted with a chemically-resistant filter (e.g., 0.22 µm PTFE) to prevent any solid particles from being collected.
- Dilution: Immediately dilute the collected sample gravimetrically with a suitable mobile phase to prevent precipitation and to bring the concentration within the calibrated range of the analytical instrument.
- Quantification: Analyze the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, against a calibration curve

prepared from known standards of **2-Amino-4'-fluorobenzophenone**.

- Validation: The solid residue remaining in the vial should be analyzed (e.g., by DSC or PXRD) to confirm that no polymorphic transformation or solvate formation has occurred during the experiment, which could alter the solubility.[10]



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Caption: Isothermal Shake-Flask Workflow for Solubility Determination.

## Solubility Profile of 2-Amino-4'-fluorobenzophenone

Quantitative solubility data for **2-Amino-4'-fluorobenzophenone** in a wide range of organic solvents is not extensively published in peer-reviewed literature. However, data can be compiled from supplier technical sheets and inferred from published synthesis and purification protocols.

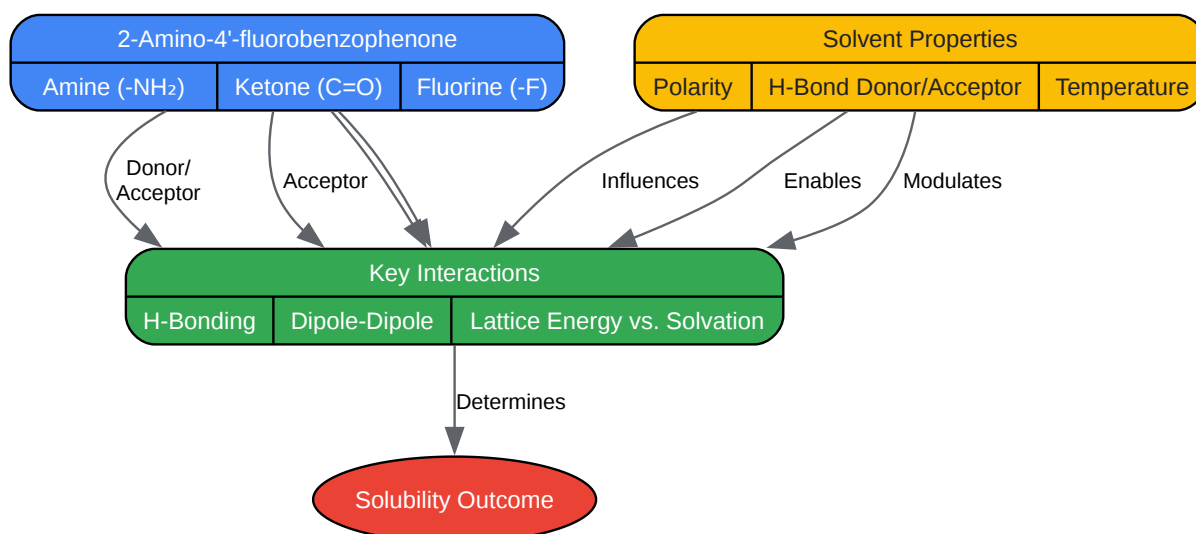
Solvent	Type	Solubility Value	Temperature	Source / Rationale
Dimethyl Sulfoxide (DMSO)	Polar Aprotic	25 mg/mL (116.16 mM)	Not Specified	[11]
Ethanol	Polar Protic	Soluble	Elevated (for recrystallization)	[12][13]
Ethyl Acetate	Polar Aprotic	Slightly Soluble	Not Specified	[3]
Chloroform	Nonpolar	Slightly Soluble	Not Specified	[3]

Note: The term "Slightly Soluble" is qualitative. "Soluble" for recrystallization implies significant solubility at boiling temperatures and lower solubility at room or sub-ambient temperatures.

## Factors Influencing Solubility & Solvent Selection

The selection of an appropriate solvent is critical for process efficiency. The solubility of **2-Amino-4'-fluorobenzophenone** is dictated by its molecular structure and the properties of the solvent.

- **Hydrogen Bonding:** The primary amine (-NH<sub>2</sub>) group can act as a hydrogen bond donor, while the carbonyl (C=O) oxygen and the amine nitrogen can act as hydrogen bond acceptors. Solvents capable of hydrogen bonding, such as alcohols (e.g., ethanol, methanol), are expected to be effective. The success of recrystallization from ethanol supports this.[12][13]
- **Polarity:** The molecule possesses significant polarity due to the carbonyl group and the electronegative fluorine atom. Therefore, it exhibits greater solubility in polar solvents over nonpolar hydrocarbon solvents. The reported solubility in DMSO and slight solubility in ethyl acetate align with this principle.[3][11]
- **Temperature:** As with most crystalline solids, the solubility of **2-Amino-4'-fluorobenzophenone** is expected to increase significantly with temperature. This relationship is exploited during recrystallization, where the compound is dissolved in a hot solvent and then crystallized upon cooling.[7]



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Caption: Factors Governing the Solubility of **2-Amino-4'-fluorobenzophenone**.

## Predictive Approaches to Solubility

In the absence of extensive experimental data, predictive models can provide valuable estimates to guide solvent screening.<sup>[14]</sup>

- **Thermodynamic Models:** Models such as the modified Apelblat equation, Wilson, or NRTL models can be used to correlate and predict solubility as a function of temperature, but they require some experimental data for parameter fitting.<sup>[7][15]</sup>
- **Machine Learning & QSPR:** Quantitative Structure-Property Relationship (QSPR) models and modern machine learning algorithms can predict solubility based on molecular descriptors.<sup>[14][16][17]</sup> These models are trained on large datasets and can provide rapid screening of many solvents, though their accuracy for specific, complex molecules should be validated experimentally.<sup>[9]</sup>

## Conclusion

The solubility of **2-Amino-4'-fluorobenzophenone** is a critical parameter for its effective use in pharmaceutical synthesis. Its profile is dominated by its polar nature and hydrogen bonding capabilities, leading to higher solubility in polar protic and aprotic solvents. While

comprehensive quantitative data remains limited, a combination of available data, chemical principles, and standardized experimental protocols allows scientists to effectively manage and optimize processes involving this key intermediate. For critical applications, the experimental determination of solubility using the isothermal shake-flask method is strongly recommended to build a robust understanding of the compound's behavior in specific solvent systems.

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